molecular formula C10H17NO3 B4449854 (4-Methylcyclohexane-1-carbonyl)glycine

(4-Methylcyclohexane-1-carbonyl)glycine

Cat. No.: B4449854
M. Wt: 199.25 g/mol
InChI Key: LGKJOTKXLOXQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylcyclohexane-1-carbonyl)glycine is an organic compound that features a cyclohexane ring substituted with a methyl group at the fourth position and a glycine moiety attached to the carbonyl carbon at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexane-1-carbonyl)glycine typically involves the following steps:

    Formation of 4-Methylcyclohexane-1-carbonyl chloride: This can be achieved by reacting 4-Methylcyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Reaction with Glycine: The resulting 4-Methylcyclohexane-1-carbonyl chloride is then reacted with glycine in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexane-1-carbonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidation products may include carboxylic acids or ketones.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions can lead to the formation of amides or esters.

Scientific Research Applications

(4-Methylcyclohexane-1-carbonyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexane-1-carbonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biochemical effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbonylglycine: Lacks the methyl group at the fourth position.

    4-Methylcyclohexane-1-carboxylic acid: Lacks the glycine moiety.

    Cyclohexane-1-carbonylalanine: Contains an alanine moiety instead of glycine.

Uniqueness

(4-Methylcyclohexane-1-carbonyl)glycine is unique due to the presence of both a cyclohexane ring with a methyl substitution and a glycine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-methylcyclohexanecarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKJOTKXLOXQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylcyclohexane-1-carbonyl)glycine
Reactant of Route 2
Reactant of Route 2
(4-Methylcyclohexane-1-carbonyl)glycine
Reactant of Route 3
Reactant of Route 3
(4-Methylcyclohexane-1-carbonyl)glycine
Reactant of Route 4
Reactant of Route 4
(4-Methylcyclohexane-1-carbonyl)glycine
Reactant of Route 5
Reactant of Route 5
(4-Methylcyclohexane-1-carbonyl)glycine
Reactant of Route 6
Reactant of Route 6
(4-Methylcyclohexane-1-carbonyl)glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.